molecular formula C12H10O4 B11776144 3-(Allyloxy)benzofuran-2-carboxylic acid

3-(Allyloxy)benzofuran-2-carboxylic acid

Cat. No.: B11776144
M. Wt: 218.20 g/mol
InChI Key: QUUZHRZLXYEKTF-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H9ClO4 . It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl functional group (–COOH) . This compound is built on a benzofuran core, a structure frequently investigated in medicinal and synthetic chemistry for its diverse biological activities. The molecule is furnished with two key functional handles: a carboxylic acid at the 2-position and an allyloxy group at the 3-position. The carboxylic acid group is a versatile synthon, allowing for straightforward derivatization into various amides, esters, and other acid derivatives . This makes the compound a valuable building block for constructing more complex molecules, such as 3-acylaminobenzofuran-2-carboxylic acid derivatives, which are of significant interest in pharmaceutical research for applications like the development of Factor Xa inhibitors . The allyloxy group presents an additional site for chemical modification, particularly through metal-catalyzed coupling reactions or as a protective group that can be selectively removed or transformed . As a benzo-fused furan carboxylic acid, this compound holds significant potential for researchers in organic synthesis and drug discovery seeking to develop new small molecules or probe structure-activity relationships. This product is intended for research and development purposes in a laboratory or industrial setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h2-6H,1,7H2,(H,13,14)

InChI Key

QUUZHRZLXYEKTF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Allyloxy Benzofuran 2 Carboxylic Acid and Analogous Chemical Architectures

Strategies for the Construction of the Benzofuran-2-carboxylic Acid Core

The formation of the benzofuran-2-carboxylic acid framework is a pivotal step in the synthesis of the target compound and its analogues. The primary challenge lies in the regioselective introduction of the carboxylic acid group at the C2 position while allowing for substitution, such as the allyloxy group, at the C3 position. Several powerful synthetic strategies have been developed to achieve this outcome.

Perkin Rearrangement Reactions: Mechanistic Pathways and Scope

The Perkin rearrangement, first reported in 1870, provides a classic route to benzofuran-2-carboxylic acids through a coumarin-benzofuran ring contraction. wikipedia.orgdrugfuture.comjocpr.com This reaction typically involves the treatment of a 3-halocoumarin with a strong base, such as sodium hydroxide. drugfuture.comnih.gov

The mechanism is proposed to initiate with a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, forming a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. nih.gov This is followed by an intramolecular nucleophilic attack by the phenoxide ion onto the vinyl halide carbon, displacing the halide and forming the furan (B31954) ring to yield the benzofuran-2-carboxylic acid product upon acidification. nih.gov While this is a widely accepted pathway, it has been noted that it doesn't fully account for the lack of activation typically required for an SNAr reaction at a vinyl halide. nih.gov

The scope of the Perkin rearrangement is generally applicable to various 3-halocoumarins. nih.gov The reaction can be significantly expedited using microwave irradiation, which drastically reduces reaction times from hours to minutes while maintaining high yields. nih.govfao.org This modern approach enhances the efficiency of synthesizing a series of benzofuran-2-carboxylic acid derivatives from their corresponding 3-bromocoumarins. nih.gov

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
Starting Material (3-Bromocoumarin derivative)Product (Benzofuran-2-carboxylic acid derivative)Yield (%)Reference
3-BromocoumarinBenzofuran-2-carboxylic acid98 nih.gov
3-Bromo-6-chlorocoumarin5-Chlorobenzofuran-2-carboxylic acid98 nih.gov
3-Bromo-6-methylcoumarin5-Methylbenzofuran-2-carboxylic acid99 nih.gov
3,6-Dibromocoumarin5-Bromobenzofuran-2-carboxylic acid98 nih.gov

This table illustrates the high efficiency and broad applicability of the microwave-assisted Perkin rearrangement for synthesizing various substituted benzofuran-2-carboxylic acids.

Cyclocondensation and Subsequent Hydrolysis Routes to Carboxylic Acids

A widely utilized and versatile method for constructing the benzofuran-2-carboxylic acid core involves the cyclocondensation of salicylaldehyde (B1680747) derivatives with α-haloacetates, followed by cyclization and hydrolysis. core.ac.uk In a typical sequence, a substituted salicylaldehyde is reacted with an ester like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a base (e.g., potassium carbonate) to form an intermediate phenoxyacetic acid derivative. core.ac.ukresearchgate.netniscair.res.in This intermediate then undergoes intramolecular cyclization, often catalyzed by a base such as sodium ethanolate (B101781) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield an ethyl benzofuran-2-carboxylate. core.ac.ukniscair.res.in The final step is the hydrolysis of the ester to the desired carboxylic acid. niscair.res.innih.gov

This methodology is robust, but most variations result in a hydrogen atom at the C3 position. To introduce a substituent like an allyloxy group at C3, the strategy must be modified, for example, by starting with a 2-hydroxy-ω-(allyloxy)acetophenone, which upon cyclization could yield the desired 3-substituted benzofuran (B130515) skeleton.

Transition-Metal-Catalyzed Cyclization Approaches

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzofurans, offering high efficiency and functional group tolerance. rsc.orgmdpi.com Catalysts based on palladium, ruthenium, gold, and silver have all been successfully employed to construct the benzofuran scaffold.

Palladium catalysis offers several effective routes to the benzofuran core. nih.govresearchgate.net One of the most prominent methods is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govelsevier.esrsc.org The use of a co-catalyst, such as copper(I) iodide, is common in these reactions. nih.govelsevier.esrsc.org To obtain the 2-carboxylic acid functionality, the alkyne coupling partner can be an ester of propiolic acid. Subsequent hydrolysis of the resulting benzofuran-2-carboxylate ester affords the target acid.

Another powerful palladium-catalyzed approach is the carbonylative cyclization of o-alkynylphenols. core.ac.uk This method introduces the C2-carboxyl group directly. Furthermore, palladium catalysts have been used in one-pot procedures starting from 2-chloroaryl alkynes, which undergo a phenol (B47542) formation/cyclization protocol to build the benzofuran ring system.

Table 2: Palladium-Catalyzed Synthesis of Benzofurans from o-Iodophenols
o-Iodophenol DerivativeAlkyne PartnerCatalyst SystemYield (%)Reference
2-IodophenolPhenylacetylenePd(PPh3)2Cl2, CuI, Et3N92 nih.gov
2-Iodo-4-methylphenol1-HexynePd(PPh3)2Cl2, CuI, Et3N85 nih.gov
2-Iodo-4-nitrophenolPhenylacetylenePd(PPh3)2Cl2, CuI, Et3N78 nih.gov
5-Iodovanillin2-Methyl-3-butyn-2-olPd(OAc)2, CuI, Piperidine87 elsevier.es

This table showcases the versatility of palladium-catalyzed Sonogashira coupling and cyclization for producing a range of substituted benzofurans.

Ruthenium catalysts have gained prominence for their ability to mediate C–H functionalization and annulation reactions under relatively mild conditions. rsc.org A notable strategy for benzofuran synthesis involves the redox-neutral coupling of phenols (often modified with an oxidizing directing group like N-phenoxyacetamide) with internal alkynes. rsc.org This approach obviates the need for pre-functionalized substrates and external oxidants. rsc.org

For instance, a Ru(II)-catalyzed reaction between N-phenoxypivalamide and an internal alkyne such as ethyl 2-butynoate can produce a substituted benzofuran. rsc.org Subsequent hydrolysis of the directing group and the ester would yield a benzofuran-2-carboxylic acid. rsc.org This methodology provides a pathway to C3-substituted benzofuran-2-carboxylic acids by carefully selecting the alkyne substrate. rsc.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of the furan ring in benzofurans, demonstrating their utility in modifying the core structure post-synthesis. acs.org

Table 3: Ruthenium-Catalyzed Annulation of N-Phenoxyacetamides with Alkynes
N-Phenoxyacetamide DerivativeAlkyne PartnerYield of Benzofuran Product (%)Reference
N-PhenoxyacetamideEthyl 2-butynoate46 rsc.org
N-(p-Tolyloxy)acetamideEthyl 2-butynoate52 rsc.org
N-PhenoxyacetamideMethyl 2-pentynoate61 rsc.org
N-(4-Chlorophenoxy)acetamideEthyl 2-butynoate42 rsc.org

This table highlights the scope of the Ru(II)-catalyzed direct coupling method for synthesizing various benzofuran derivatives.

Gold and silver catalysts are exceptionally effective in promoting the synthesis of furans and benzofurans due to their high affinity for alkynes (alkynophilicity). nih.govresearchgate.netresearchgate.net These soft Lewis acids activate the carbon-carbon triple bond of a suitably substituted precursor, initiating a cascade of reactions, typically a cycloisomerization. nih.govresearchgate.net

In a common pathway for benzofuran synthesis, an o-alkynylphenol undergoes an intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the gold- or silver-activated alkyne. nih.gov This process is often highly efficient and proceeds under mild conditions. To generate the specific 3-(allyloxy)benzofuran-2-carboxylic acid structure via this route, one would need to design a precursor such as 2-(3-(allyloxy)prop-1-yn-1-yl)phenol bearing a carboxylate or a precursor group at the terminal alkyne position. The versatility and mildness of gold and silver catalysis make them attractive options for the synthesis of complex and highly functionalized benzofurans. nih.govnih.gov

Acid-Catalyzed Cyclization and Related Reactions

Acid-catalyzed cyclization represents a fundamental and widely employed strategy for the synthesis of the benzofuran nucleus. mdpi.com This approach typically involves the intramolecular cyclization of suitably substituted phenolic precursors. For instance, the cyclization of acetal (B89532) substrates under acidic conditions, such as with polyphosphoric acid (PPA), can lead to the formation of the benzofuran core. wuxiapptec.com Mechanistically, the reaction is initiated by protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. Subsequent nucleophilic attack by the phenyl ring and a second alcohol elimination yields the benzofuran product. wuxiapptec.com

Brønsted acids, such as triflic acid, have also been utilized to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds, affording substituted benzofuran cores in high yields. nih.gov Similarly, Lewis acids like boron trifluoride diethyl etherate can promote domino reactions that proceed through propargylation, intramolecular cyclization, isomerization, and benzannulation to yield benzofuran derivatives. nih.gov Relay catalysis, combining a transition metal like rhodium with a Brønsted acid such as toluenesulfonic acid, has been developed for the tandem arylation and cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to produce benzofuran skeletons. researchgate.netacs.org

The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization. While computational analyses can predict the major regioisomer, experimental results may differ, highlighting the complexity of these reactions. wuxiapptec.com

Microwave-Assisted Synthetic Protocols for Expedited Benzofuran Formation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of benzofuran rings, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.orgresearchgate.net This technology has been successfully applied to various benzofuran syntheses, including the construction of benzofuran-3(2H)-ones and 2,3-disubstituted benzofurans. nih.govresearchgate.net

One notable application is the microwave-assisted Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids. nih.gov This reaction, which involves a base-catalyzed ring fission followed by cyclization, can be completed in as little as five minutes under microwave irradiation, a significant improvement over the several hours required with traditional refluxing. nih.gov

Microwave irradiation has also been employed in one-pot, three-component syntheses under Sonogashira conditions, starting from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov This approach provides a rapid and efficient route to highly substituted benzofurans, minimizing side products and proving valuable for the construction of combinatorial libraries. nih.gov The use of microwave technology in these synthetic protocols underscores its importance in modern organic synthesis for achieving rapid and efficient access to complex heterocyclic scaffolds. sapub.orgsemanticscholar.org

One-Pot Multi-Component Synthesis Strategies

One-pot multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single operation. tandfonline.comresearchgate.net Several MCR strategies have been developed for the synthesis of diverse benzofuran derivatives.

For example, a one-pot, three-component Sonogashira/Cacchi-type coupling has been developed to synthesize 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov This method, often enhanced by microwave irradiation, proceeds in good to excellent yields. Another approach involves the base-catalyzed reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one to afford novel thiazole (B1198619) and dihydropyrazole-containing benzofuran derivatives. tandfonline.com

A more complex one-pot, five-component reaction has been described for the synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Pd/Cu system, resulting in the formation of six new bonds in a single operation. rsc.org These MCRs provide a powerful and versatile platform for the rapid generation of structurally diverse benzofuran libraries for various applications. dtu.dk

Installation and Functionalization of the Allyloxy Moiety at the C3 Position

The introduction of the allyloxy group at the C3 position of the benzofuran ring is a crucial step in the synthesis of the target compound. This is typically achieved through etherification of a 3-hydroxybenzofuran precursor.

Etherification and Allylation Reactions for Substituted Benzofuran Precursors

The synthesis of this compound generally proceeds from a 3-hydroxybenzofuran-2-carboxylate intermediate. This precursor can be synthesized via the cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate. semanticscholar.org The subsequent etherification, or allylation, of the hydroxyl group at the C3 position is a standard transformation in organic synthesis.

This reaction is typically carried out by treating the 3-hydroxybenzofuran derivative with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base, commonly a carbonate like potassium carbonate or cesium carbonate, or a hydride like sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis by reacting with the allyl halide to form the desired 3-allyloxybenzofuran. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The ester group at the C2 position can then be hydrolyzed to the carboxylic acid under basic or acidic conditions to yield the final product, this compound.

Intramolecular Cyclizations Directed by Allyloxy Groups

The allyloxy group, once installed, can participate in various intramolecular cyclization reactions, leading to the formation of more complex fused-ring systems. While the direct synthesis of this compound does not involve this as a primary step, the reactivity of the allyl group is of significant interest in the broader context of benzofuran chemistry.

For instance, ortho-allyloxy alkinyl benzenes can undergo a tandem sequence of Claisen rearrangement and 5-endo-dig cyclization upon microwave irradiation to furnish 7-allyl-substituted benzofurans. researchgate.net Furthermore, visible-light-induced intramolecular radical cyclizations of substrates like 1-(allyloxy)-2-iodobenzene can lead to the formation of 2,3-dihydrobenzofurans. rsc.org These reactions highlight the synthetic utility of the allyloxy group as a handle for further molecular elaboration. The strategic placement of an allyloxy group can thus serve as a precursor for subsequent intramolecular transformations to build molecular complexity. mdpi.com

Data Tables

Table 1: Comparison of Synthetic Methodologies for Benzofuran Formation

MethodologyKey FeaturesTypical Reagents/ConditionsAdvantages
Acid-Catalyzed Cyclization Intramolecular cyclization of phenolic precursors. wuxiapptec.comPolyphosphoric acid, triflic acid, boron trifluoride diethyl etherate. wuxiapptec.comnih.govWell-established, uses readily available catalysts.
Microwave-Assisted Synthesis Accelerated reaction rates and improved yields. sapub.orgMicrowave irradiation, often in combination with other methods like Perkin rearrangement or Sonogashira coupling. nih.govnih.govDrastically reduced reaction times, higher efficiency, cleaner reactions. nih.gov
One-Pot Multi-Component Synthesis Combination of three or more reactants in a single step. tandfonline.comVaries depending on the specific reaction (e.g., Pd/Cu catalysis for Sonogashira/Cacchi coupling). nih.govrsc.orgHigh efficiency, atom economy, rapid generation of molecular complexity. tandfonline.com

Table 2: Key Reactions for Functionalization

Reaction TypePositionReagentsPurpose
Etherification (Allylation) C3Allyl bromide, K₂CO₃, DMFInstallation of the allyloxy group onto a 3-hydroxybenzofuran precursor.
Intramolecular Radical Cyclization C2, C3Visible light, tris(trimethylsilyl)silaneFormation of 2,3-dihydrobenzofurans from allyloxy-substituted precursors. rsc.org
Claisen Rearrangement/Cyclization C7Microwave irradiationSynthesis of 7-allyl-substituted benzofurans from ortho-allyloxy alkinyl benzenes. researchgate.net

Control of Regioselectivity and Stereochemistry in Benzofuran Synthesis

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereochemistry) is a central challenge in the synthesis of complex heterocyclic molecules like benzofurans. The development of advanced catalytic systems has been pivotal in overcoming this challenge, enabling the creation of specific isomers from versatile starting materials.

Direct C-H functionalization has emerged as a powerful tool for modifying molecular scaffolds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. A key strategy to control the position of the new bond is the use of a directing group, which coordinates to a metal catalyst and positions it over a specific C-H bond.

This approach has been effectively applied to the synthesis of substituted benzofurans. For instance, palladium catalysis combined with an 8-aminoquinoline (B160924) (AQ) directing group has been utilized to introduce aryl and heteroaryl substituents at the C3-position of benzofuran-2-carboxamides. researchgate.net Similarly, high-valent Cobalt(III) catalytic systems, using an amide directing group, can achieve exclusive 5-exo-dig intramolecular hydroarylation to form benzofuran and benzofuranone derivatives. icchafoundation.org.in The mechanistic studies of this cobalt-catalyzed reaction suggest a reversible cobaltation step is involved. icchafoundation.org.in

The challenge of selectivity becomes more pronounced when multiple inequivalent C-H bonds are present. nih.govnih.gov In such cases, innovative catalytic designs are required. One advanced approach involves modulating the cooperativity in bimetallic catalysts to steer selectivity. nih.govnih.gov For example, in the arylation of 2-benzylfurans, a bimetallic system can be tuned to selectively functionalize either the sp2 C-H bonds of the furan ring or the sp3 C-H bonds of the benzylic group. nih.govnih.gov The selectivity is proposed to be governed by cation–π interactions, which can be influenced by the choice of base and additives. nih.govnih.gov

Table 1: Examples of Directed C-H Functionalization for Benzofuran Synthesis
Catalytic SystemDirecting GroupTarget PositionKey FeatureReference
Palladium (Pd)8-aminoquinoline (AQ)C3Enables arylation of benzofuran-2-carboxamides. researchgate.net
Cobalt(III) (Cp*CoIII)Amide-Achieves 5-exo-dig intramolecular hydroarylation. icchafoundation.org.in
Bimetallic (e.g., Palladium-based)-sp2 or sp3 C-HSelectivity is controlled by modulating catalyst cooperativity and cation–π interactions. nih.govnih.gov

2,3-Dihydrobenzofurans, also known as coumarans, possess one or more stereocenters, making their stereoselective synthesis a critical area of research. A variety of catalytic systems, including transition metals, organocatalysts, and biocatalysts, have been developed to produce these structures with high diastereo- and enantioselectivity.

Transition-Metal Catalysis: Rhodium catalysts have proven particularly versatile. Dirhodium carboxylate catalysts can facilitate stereoselective C-H insertion reactions of aryldiazoacetates to build the 2,3-dihydrobenzofuran (B1216630) skeleton with excellent trans diastereoselectivity (>91:9 dr) and high enantiopurity (84% ee). nih.gov In another approach, a combination of a rhodium catalyst and an asymmetric phosphoric acid enables the stereoselective Mannich-type interception of phenolic oxonium ylides, yielding dihydrobenzofurans with exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov Rhodium catalysis is also effective for reacting diazo-containing phenolic compounds with isatins through an aldol-type addition, affording 3-hydroxyoxindole-substituted 2,3-dihydrobenzofurans with high diastereoselectivity (up to 95:5 dr). nih.gov

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for enantioselective synthesis. Chiral phosphoric acids, for instance, have been used to catalyze a [3+2] annulation reaction between substituted quinone monoimines and 3-hydroxymaleimides, yielding dihydrobenzofurans with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, bifunctional quinine-derived squaramide organocatalysts can catalyze asymmetric domino reactions to generate enantiomerically enriched dihydrobenzofuran derivatives with enantiomeric excess values often exceeding 99%. researchgate.net

Biocatalysis: A novel and highly selective approach utilizes engineered enzymes. Engineered myoglobin (B1173299) biocatalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edu This strategy leads to stereochemically rich 2,3-dihydrobenzofuran scaffolds with outstanding enantiopurity (>99.9% de and ee), demonstrating the power of biocatalysis for creating complex chiral structures. rochester.edu

Table 2: Selected Stereoselective Methods for 2,3-Dihydrobenzofuran Synthesis
Catalyst TypeSpecific Catalyst/ReagentsReaction TypeStereoselectivity OutcomeReference
Transition MetalDirhodium carboxylateC-H Insertion>91:9 dr, 84% ee nih.gov
Transition MetalRhodium / Asymmetric Phosphoric AcidMannich-type interception>20:1 dr, >99% ee nih.gov
OrganocatalystChiral Phosphoric Acid[3+2] Annulationup to 99% ee nih.gov
OrganocatalystQuinine-derived squaramideDomino Reaction>99% ee researchgate.net
BiocatalystEngineered MyoglobinCyclopropanation>99.9% de, >99.9% ee rochester.edu

Chemical Transformations and Derivatization of the 3 Allyloxy Benzofuran 2 Carboxylic Acid Scaffold

Functional Group Manipulations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily undergoing transformations to form esters, amides, and other derivatives. These reactions are fundamental for creating libraries of compounds for biological screening and for installing moieties that can modulate physicochemical properties.

Esterification and Ester Derivatives

Esterification of 3-(allyloxy)benzofuran-2-carboxylic acid is a common and straightforward transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid or tosic acid), is a widely used method. masterorganicchemistry.com This equilibrium-driven reaction typically employs the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. niscair.res.in This two-step procedure is often higher yielding and proceeds under milder conditions. These methods have been applied to synthesize a variety of 3-substituted-benzofuran-2-carboxylic esters. nih.gov

The resulting ester derivatives are valuable as final products or as intermediates for further reactions, such as amidation or reduction. The choice of alcohol allows for the introduction of a wide range of alkyl or aryl groups, enabling fine-tuning of properties like solubility, stability, and bioavailability.

Ester Derivative NameAlcohol ReagentTypical Reaction Condition
Methyl 3-(allyloxy)benzofuran-2-carboxylateMethanolH₂SO₄ (catalyst), Reflux
Ethyl 3-(allyloxy)benzofuran-2-carboxylateEthanolH₂SO₄ (catalyst), Reflux
Prop-2-yn-1-yl 3-(allyloxy)benzofuran-2-carboxylatePropargyl alcoholSOCl₂ then Triethylamine (B128534), CH₂Cl₂
Benzyl (B1604629) 3-(allyloxy)benzofuran-2-carboxylateBenzyl alcoholDCC/DMAP, CH₂Cl₂

Amidation and Hydrazinolysis Reactions

The synthesis of amides from this compound provides access to another critical class of derivatives. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pub More commonly, the reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which activate the carboxylic acid for nucleophilic attack by the amine. nih.govbohrium.com A highly efficient route involves the initial conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with a primary or secondary amine, often in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.gov

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄), can be performed on the ester derivatives (e.g., methyl or ethyl ester) to yield the corresponding acid hydrazide. This hydrazide is a key intermediate for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Amide/Hydrazide Derivative NameReagentTypical Reaction Condition
3-(Allyloxy)-N-phenylbenzofuran-2-carboxamideAnilineHATU, DIPEA, CH₂Cl₂
3-(Allyloxy)-N-benzylbenzofuran-2-carboxamideBenzylamine1. Oxalyl chloride; 2. Benzylamine, Et₃N
3-(Allyloxy)benzofuran-2-carbohydrazideHydrazine hydrateReflux in Ethanol (from ester)
N'-(3-(Allyloxy)benzofuran-2-carbonyl)-N,N-dimethylformohydrazideN,N-DimethylhydrazineEDC/HOBt, DMF

Modifications and Reactions Involving the Allyloxy Side Chain

The allyl group is a versatile functional handle that can undergo a variety of transformations, including rearrangements and carbon-carbon bond-forming reactions, significantly increasing the structural diversity of the scaffold.

Isomerization and Rearrangement Pathways of Allyl Ethers

The most prominent reaction of the aryl allyl ether moiety is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org Upon heating, the allyl group migrates from the ether oxygen at the C3 position to the adjacent C4 position of the benzofuran (B130515) ring. researchgate.net This reaction proceeds through a cyclic, six-membered transition state, yielding 4-allyl-3-hydroxybenzofuran-2-carboxylic acid after tautomerization of the intermediate dienone. researchgate.netresearchgate.net This transformation is powerful as it relocates the side chain onto the benzene (B151609) ring and simultaneously unmasks a phenolic hydroxyl group at C3, providing a new site for functionalization.

In addition to rearrangement, the allyl group's terminal double bond can be isomerized to the thermodynamically more stable internal (E/Z)-prop-1-enyl group using transition-metal catalysts, such as those based on ruthenium or rhodium. organic-chemistry.org This isomerization is often a key step preceding other reactions, like olefin metathesis.

Olefin Metathesis and Subsequent Transformations

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation. wits.ac.za The terminal double bond of the allyloxy group is an excellent substrate for various metathesis reactions, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts. researchgate.net

Cross-Metathesis (CM): Reaction with another olefin allows for the extension and diversification of the side chain. For example, reacting the allyloxy group with an acrylate (B77674) ester would introduce an ester functionality at the terminus of the side chain. nih.gov

Ring-Closing Metathesis (RCM): While not directly applicable to the starting molecule, RCM can be employed after an initial Claisen rearrangement. The resulting 4-allyl-3-hydroxybenzofuran-2-carboxylic acid can be O-allylated at the newly formed hydroxyl group, creating a diene. Subsequent RCM can then be used to construct a new fused heterocyclic ring system. This isomerization-RCM strategy is an effective method for synthesizing complex, substituted benzofurans. organic-chemistry.org

These metathesis reactions significantly expand the synthetic possibilities, allowing for the construction of complex architectures from the simple allyloxy precursor.

Diversification of the Benzofuran Ring System

Beyond the functional groups at C2 and C3, the aromatic core of the benzofuran scaffold can be modified to further diversify the molecular structure. Common strategies include electrophilic aromatic substitution and modern cross-coupling reactions.

Halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS), can introduce bromine atoms at specific positions on the benzene portion of the ring system (typically C5 or C7). mdpi.com These halogenated derivatives serve as versatile intermediates for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, enabling the installation of various aryl, alkynyl, or amino groups.

Furthermore, the Claisen rearrangement product, 4-allyl-3-hydroxybenzofuran-2-carboxylic acid, offers unique opportunities for ring diversification. The phenolic hydroxyl group can be used as a handle to build additional fused rings. For instance, reaction with α-bromo esters followed by cyclization can lead to the formation of furan-fused systems. The newly introduced allyl group at C4 can also be further manipulated, for instance, through oxidation or addition reactions, to introduce new functionalities onto the core structure. nih.gov These methods provide a robust toolkit for systematically modifying the benzofuran scaffold to explore new chemical space.

Reaction TypeReagent/CatalystPosition of ModificationResulting Functional Group/Structure
Electrophilic BrominationN-Bromosuccinimide (NBS)C5 and/or C7Bromo substituent (-Br)
Friedel-Crafts AcylationAcyl chloride / AlCl₃C5 or C7Acyl group (-COR)
Suzuki Coupling (from bromo derivative)Aryl boronic acid / Pd catalystC5 or C7Aryl substituent (-Ar)
Sonogashira Coupling (from bromo derivative)Terminal alkyne / Pd/Cu catalystC5 or C7Alkynyl substituent (-C≡CR)

Advanced C-H Functionalization Strategies for Aryl and Heteroaryl Substituents

Direct C-H functionalization is a powerful tool for molecular diversification, offering an atom- and step-economical approach to modifying core scaffolds. For the benzofuran-2-carboxylic acid framework, a key strategy involves the use of a directing group to achieve regioselective C-H activation and subsequent arylation or heteroarylation at the C3 position. nih.govnih.gov

A highly effective method utilizes the 8-aminoquinoline (B160924) (8-AQ) group as a bidentate directing auxiliary. nih.govmdpi.com This strategy commences with the conversion of the benzofuran-2-carboxylic acid to its corresponding 8-AQ amide. nih.gov This amide then serves as a substrate for a palladium-catalyzed C-H arylation reaction. The 8-AQ group directs the palladium catalyst to the adjacent C3 C-H bond, facilitating its activation and subsequent coupling with a wide range of aryl or heteroaryl iodides. nih.govnih.gov

The proposed catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. nih.govmdpi.com Initially, the Pd(OAc)₂ catalyst coordinates to the 8-AQ amide, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C3-arylated product and regenerate the active Pd(II) catalyst. nih.gov

This protocol has been shown to be effective for a variety of aryl iodides, particularly those bearing electron-donating substituents. nih.gov The versatility of this method allows for the introduction of diverse functionalities onto the benzofuran scaffold.

Table 1: Examples of C3-Arylation of Benzofuran-2-(8-aminoquinolyl)amide. nih.gov
Aryl Iodide PartnerReaction Time (h)Isolated Yield (%)
4-Iodoanisole786
4-Iodotoluene1488
5-Iodo-meta-xylene1476
4-Iodo-tert-butylbenzene1470
1-Iodo-4-(trifluoromethoxy)benzene1451

A significant advantage of this strategy is that the 8-AQ directing group can be subsequently cleaved or modified. A one-pot, two-step transamidation procedure can be employed to replace the 8-AQ auxiliary with a variety of primary and secondary amines, yielding a diverse library of C3-substituted benzofuran-2-carboxamides. nih.govnih.gov This combination of directed C-H arylation and transamidation provides a highly modular and efficient route to elaborate benzofuran derivatives from simple precursors. nih.gov

Synthesis of Hybrid Benzofuran Heterocyclic Systems

The this compound scaffold is a valuable starting point for the synthesis of complex hybrid molecules, where the benzofuran core is fused or linked to other heterocyclic systems. This can be achieved by leveraging the reactivity of both the allyloxy group and the carboxylic acid function, often through multicomponent reactions (MCRs) or tandem cyclization strategies.

One potential pathway involves the transformation of the C2-carboxylic acid. For instance, the carboxylic acid can be converted into an acid chloride and subsequently reacted with propargyl alcohol to yield a propargyl ester. This propargyl benzofuran-2-carboxylate is a versatile intermediate for synthesizing 1,2,3-triazole hybrid systems via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with various aryl or benzyl azides. This approach provides a straightforward method for linking the benzofuran core to a triazole moiety, a common pharmacophore.

Furthermore, multicomponent reactions offer an efficient means to construct complex molecular architectures in a single step. A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide MCR with a subsequent intramolecular cyclization catalyzed by a Pd/Cu system, forming six new bonds in one operation. rsc.org While starting from different precursors, this demonstrates the power of MCRs in creating highly substituted benzofuran hybrids under mild conditions. Similarly, microwave-assisted multicomponent protocols have been developed for the rapid synthesis of benzofuran-2-carboxamides from simple, commercially available building blocks. kcl.ac.uk

The C3-allyloxy group also offers a reactive handle for constructing fused heterocyclic systems. Tandem cyclization reactions are a powerful strategy in this regard. For example, derivatives of methyl 2-(chloromethyl)-3-furoate can react with salicylonitriles to undergo a tandem heterocyclization, leading to the formation of novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net Although this specific example builds the benzofuran ring as part of the process, the principle of tandem cyclization could be adapted to the allyloxy group of the target scaffold to build additional fused rings, such as a pyran or furan (B31954) ring, creating intricate polycyclic systems.

Table 2: Strategies for Hybrid Benzofuran System Synthesis.
Functional Group HandleReaction TypeResulting Hybrid SystemReference
C2-Carboxylic Acid (via propargyl ester)Azide-Alkyne CycloadditionBenzofuran-Triazole
General PrecursorsFive-Component Reaction (Ugi-Azide/Cyclization)Benzofuran-Tetrazole rsc.org
General PrecursorsMicrowave-Assisted Three-Component ReactionSubstituted Benzofuran-2-carboxamides kcl.ac.uk
Analogue PrecursorsTandem HeterocyclizationFused Benzofuro[3,2-b]furo[2,3-d]pyridines researchgate.net

These strategies highlight the synthetic potential embedded within the this compound structure, enabling its elaboration into a wide range of complex and potentially bioactive hybrid heterocyclic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran Carboxylic Acids

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(Allyloxy)benzofuran-2-carboxylic acid is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org A strong and sharp absorption band corresponding to the C=O stretching of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching of the carboxylic acid and the ether linkage will likely appear in the 1200-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring and the allyl group are expected in the 1500-1650 cm⁻¹ range. The out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

Raman Spectroscopy:

Interactive Vibrational Spectroscopy Data Table (Predicted)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid dimer)2500-3300 (broad)Weak
C-H stretch (aromatic)3000-3100Strong
C-H stretch (aliphatic)2850-3000Strong
C=O stretch (carboxylic acid)1700-1725 (strong)Moderate
C=C stretch (aromatic & allyl)1500-1650Strong
C-O stretch (acid & ether)1200-1300Moderate
O-H bend (out-of-plane)~920 (broad)Weak

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₀O₄), the expected molecular weight is approximately 218.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 218 would be expected. The fragmentation pattern is likely to be dominated by several key cleavages. A prominent fragmentation pathway would be the loss of the allyl group (C₃H₅, 41 Da) via cleavage of the ether bond, leading to a fragment ion at m/z 177. Another significant fragmentation would be the loss of a carboxyl group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion or other fragments. The benzofuran (B130515) ring itself can undergo characteristic fragmentation. nih.gov

Interactive Mass Spectrometry Data Table (Predicted Major Fragments)

m/zProposed Fragment Identity
218[M]⁺
177[M - C₃H₅]⁺
173[M - COOH]⁺
149[M - C₃H₅ - CO]⁺
118[Benzofuran]⁺
41[C₃H₅]⁺

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. While specific XRD data for this compound is not available, the solid-state structure of related benzofuran carboxylic acids has been reported. researchgate.net It is highly probable that in the crystalline state, the molecules of this compound would form hydrogen-bonded dimers through their carboxylic acid moieties. researchgate.net This dimerization is a common feature of carboxylic acids in the solid state and significantly influences their physical properties. The planarity of the benzofuran ring system would also be a key feature of the crystal structure.

Comparative Analysis of Experimental Spectroscopic Data with Theoretical Predictions

In modern structural analysis, the comparison of experimental spectroscopic data with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT), is a powerful tool for confirming structural assignments. researchgate.netrsc.org DFT calculations can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters with a reasonable degree of accuracy. researchgate.netrsc.org

For this compound, theoretical calculations could be employed to:

Predict ¹H and ¹³C NMR chemical shifts: This would aid in the definitive assignment of the signals observed in the experimental spectra.

Calculate vibrational frequencies: A comparison between the calculated and experimental IR and Raman spectra can help in assigning the observed bands to specific vibrational modes of the molecule. nih.gov

By correlating the experimental data with theoretical predictions, a much higher level of confidence in the structural elucidation of this compound can be achieved.

Computational and Theoretical Investigations of Benzofuran 2 Carboxylic Acid Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For benzofuran-2-carboxylic acid derivatives, DFT is widely employed to elucidate their fundamental electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy structure on the potential energy surface. For benzofuran-2-carboxylic acid and its derivatives, this is typically performed using DFT methods, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p). researchgate.netnih.govphyschemres.org

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, studies on the parent 1-benzofuran-2-carboxylic acid have shown that the calculated geometric parameters are in good agreement with experimental values obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net The presence of the flexible allyloxy group at the C3 position of 3-(Allyloxy)benzofuran-2-carboxylic acid introduces additional conformational possibilities. A thorough conformational analysis is necessary to identify the global minimum energy conformer, which is essential for the accurate prediction of all other molecular properties. This involves rotating the single bonds of the allyloxy substituent and calculating the energy of each resulting conformer to identify the most stable arrangement.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the ground state. nih.gov DFT calculations are highly effective for determining the energies of these frontier orbitals. For the parent 1-benzofuran-2-carboxylic acid, the HOMO-LUMO gap has been calculated, providing a benchmark for understanding its electronic behavior. researchgate.net The introduction of an allyloxy group at the C3 position would be expected to influence the energies of the frontier orbitals and, consequently, the energy gap.

Exploration of Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. Calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): A measure of the resistance to charge transfer. Calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η).

These descriptors provide a comprehensive picture of the molecule's stability and reactivity. For example, a high chemical hardness and low electrophilicity index would suggest high stability and low reactivity. Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Mechanistic Pathway Elucidation and Reaction Selectivity Studies

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates. mdpi.com This allows chemists to understand how a reaction proceeds, what factors control its rate and selectivity, and how to optimize conditions for a desired outcome.

For the synthesis of benzofuran (B130515) derivatives, several reaction types are common, including acid-catalyzed cyclizations, palladium-catalyzed C-H functionalization, and intramolecular cyclizations. nih.govacs.orgwuxiapptec.commdpi.com For example, DFT studies can elucidate the regioselectivity of cyclization reactions by comparing the activation energies of competing pathways. wuxiapptec.com By calculating the energy barrier for each possible transition state, researchers can predict which product will be formed preferentially. wuxiapptec.com Such studies on the synthesis of 3-substituted benzofuran-2-carboxamides have demonstrated the power of combining theoretical predictions with experimental work to develop efficient and selective synthetic routes. mdpi.com These computational approaches could be applied to understand the synthesis of this compound and to predict its reactivity in subsequent transformations.

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which is crucial for structure confirmation and characterization. By computing these parameters and comparing them to experimental spectra, the proposed molecular structure can be validated. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are highly sensitive to the molecular geometry and the computational level of theory. Comparing calculated chemical shifts with experimental data is a powerful method for structural elucidation and assigning the relative configuration of complex molecules. github.ionih.govmdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule, often corresponding to HOMO→LUMO or similar excitations. nih.gov

Investigation of Advanced Molecular Properties, e.g., Non-linear Optical (NLO) Properties

Benzofuran derivatives have attracted interest for their potential applications in materials science, particularly in the field of non-linear optics (NLO). nih.govresearchgate.net NLO materials are capable of altering the properties of light and are essential for technologies like optical data storage and telecommunications.

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). DFT provides a reliable method for calculating these properties. A large first hyperpolarizability (β) value is indicative of a significant second-order NLO response. researchgate.netnih.gov Molecules with large dipole moments, extended π-conjugation, and strong electron donor-acceptor groups often exhibit enhanced NLO properties. Computational studies on various benzofuran derivatives have shown that they possess remarkable NLO properties, with first hyperpolarizability values suggesting their potential as NLO materials. physchemres.orgresearchgate.net The introduction of an allyloxy group and a carboxylic acid group on the benzofuran scaffold of this compound could contribute to its NLO response, a hypothesis that can be rigorously tested through DFT calculations.

Emerging Research Frontiers and Persistent Synthetic Challenges

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran (B130515) derivatives to minimize environmental impact. Researchers are exploring methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

Key developments in this area include:

Use of Eco-Friendly Solvents: A notable green approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which can stabilize polar intermediates and accelerate reactions. acs.org These solvents are often biodegradable and have low toxicity.

Catalyst-Free Synthesis: Efforts are being made to develop synthetic routes that proceed without a catalyst, thereby reducing costs and simplifying purification processes. nih.govacs.org For instance, catalyst-free cascade reactions between nitroepoxides and salicylaldehydes have been developed to produce benzofuran derivatives. acs.org

Electrochemical Methods: Electrosynthesis offers a non-catalytic, simple, and fast method for creating new benzofuran derivatives in aqueous solutions, avoiding the need for toxic solvents. jbiochemtech.com

Ultrasound and Microwave Irradiation: These techniques are being employed to promote reactions in a more energy-efficient manner, often leading to shorter reaction times and higher yields. mdpi.com

These sustainable methodologies represent a significant step forward in the environmentally responsible production of benzofuran compounds.

Innovations in Catalytic Systems for Efficient Benzofuran Synthesis

Catalysis remains a cornerstone of benzofuran synthesis, with continuous innovation leading to more efficient and selective reactions. nih.govnih.gov Transition metal catalysts are of particular importance in constructing the benzofuran nucleus. acs.org

Recent advancements in catalytic systems include:

Transition Metal Catalysis: A wide array of transition metals, including palladium, copper, nickel, rhodium, gold, silver, and ruthenium, are utilized to catalyze various bond-forming reactions in benzofuran synthesis. nih.govacs.orgbohrium.com For example, palladium-catalyzed cross-coupling reactions are a powerful tool for creating substituted benzofurans. numberanalytics.com

Bimetallic Catalytic Systems: The combination of two different metals, such as a gold-silver system, can offer unique reactivity and efficiency in the synthesis of benzofuran heterocycles. acs.org Similarly, palladium-copper catalysts are used in Sonogashira coupling reactions followed by intramolecular cyclization. nih.govacs.org

Acid Catalysis: Both Brønsted and Lewis acids are employed to catalyze the cyclization of various precursors to form the benzofuran ring. nih.govwuxiapptec.com For instance, polyphosphoric acid can catalyze the cyclization of acetals to yield the benzofuran core. wuxiapptec.com

Base-Catalyzed Reactions: Bases like triethylamine (B128534) have been used as catalysts in reactions such as the Rap-Stoermer reaction to obtain benzofuran derivatives. nih.gov

The development of these innovative catalytic systems is crucial for the efficient and selective synthesis of complex benzofuran structures.

Catalytic SystemMetal/ReagentApplication in Benzofuran Synthesis
Transition Metal Palladium (Pd)Cross-coupling reactions, C-H arylation numberanalytics.commdpi.com
Copper (Cu)One-pot synthesis from o-hydroxy aldehydes acs.org
Nickel (Ni)Intramolecular nucleophilic addition organic-chemistry.org
Rhodium (Rh)Relay rhodium-mediated catalysis acs.org
Ruthenium (Ru)C-H alkenylation and annulation nih.gov
Bimetallic Gold-Silver (Au-Ag)Oxidation-reduction reactions acs.org
Palladium-Copper (Pd-Cu)Sonogashira coupling and cyclization acs.org
Acid Catalysis Brønsted AcidsCyclization reactions nih.gov
Lewis AcidsCyclization reactions bohrium.com
Base Catalysis TriethylamineRap-Stoermer reaction nih.gov

Strategies for Accessing Architecturally Complex Polycyclic Benzofuran Derivatives

The synthesis of architecturally complex benzofurans, including polycyclic systems, presents a significant synthetic challenge. numberanalytics.com Researchers have developed several strategies to construct these intricate molecular frameworks.

Prominent strategies include:

Transition Metal-Catalyzed Reactions: These reactions are a powerful tool for forming complex benzofuran structures. numberanalytics.com Palladium-catalyzed cyclization is a key method for creating complex derivatives. numberanalytics.com

Cyclization Reactions: The cyclization of appropriately substituted precursors is a common and effective strategy. numberanalytics.com This can involve intramolecular Friedel-Crafts-type condensations or oxidative cyclization of precursors like o-alkenylphenols. mdpi.comoregonstate.edu

Multicomponent Reactions: These reactions allow for the efficient, one-pot synthesis of complex benzofurans from multiple starting materials, enhancing synthetic efficiency. numberanalytics.comresearchgate.net

C-H Activation/Functionalization: This approach allows for the direct functionalization of the benzofuran ring, providing a streamlined route to complex derivatives without the need for pre-functionalized starting materials. numberanalytics.comresearchgate.net

Domino Reactions: One-pot domino oxidation/[3+2] cyclization reactions have been developed for the efficient construction of poly-functionalized benzofurans from simple starting materials. researchgate.net

These strategies are vital for expanding the diversity of accessible benzofuran structures for applications in drug discovery and materials science. mdpi.com

Future Directions in Advanced Functionalization and Derivatization

Future research in benzofuran chemistry will likely focus on the development of more advanced and versatile methods for the functionalization and derivatization of the benzofuran scaffold. A key area of interest is the direct C-H functionalization of the benzofuran ring. hw.ac.uk This strategy is highly appealing as it allows for the rapid generation of analogue libraries for structure-activity relationship studies in drug development. hw.ac.uk

Emerging trends in this field include:

Regioselective C-H Functionalization: Gaining precise control over the position of functionalization (regioselectivity) is a major goal. numberanalytics.com The C2 position of benzofuran is generally more reactive and easier to functionalize than the C3 position. mdpi.com

Development of Novel Reaction Types: The exploration of new reaction types, such as photochemical reactions, can provide unique pathways to functionalize benzofurans and synthesize derivatives with complex ring systems. numberanalytics.com

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules.

Transamidation Chemistry: Combined with C-H arylation, transamidation provides a highly modular route to a wide range of elaborate benzofuran-2-carboxamides. nih.gov

These advanced functionalization strategies will be instrumental in unlocking the full potential of the benzofuran scaffold in various scientific fields.

Integration of Benzofuran Scaffolds into Novel Organic Materials and Devices

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for the development of novel organic materials and devices. numberanalytics.com Researchers are actively exploring the integration of benzofuran scaffolds into a variety of functional materials.

Current and potential applications include:

Organic Electronics: Benzofuran derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com Thiophene-substituted benzofuran derivatives, for example, are used in the construction of highly efficient organic field-effect transistors. acs.org

Energy Storage: There is growing interest in exploring benzofuran derivatives as potential materials for energy storage applications, such as in batteries and supercapacitors. numberanalytics.com

Catalysis: Benzofuran-based compounds are being studied as potential catalysts for a range of chemical reactions, including cross-coupling and hydrogenation reactions. numberanalytics.com

Flexible Electronics: The development of benzofuran-based materials could lead to advancements in flexible electronics, including flexible OLEDs and OPVs. numberanalytics.com

Biomedical Applications: Benzofuran-containing materials are being considered for use in biomedical applications like biosensing and imaging. numberanalytics.com

The versatility of the benzofuran scaffold suggests a promising future for its application in the design and fabrication of advanced organic materials and devices.

Q & A

Q. What are the established synthetic routes for 3-(Allyloxy)benzofuran-2-carboxylic acid, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Benzofuran Formation : Cyclization of substituted phenols with allyl groups under acidic conditions (e.g., H₂SO₄) or via Pd-catalyzed C–H activation .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates using NaOH/EtOH or selective oxidation of methyl groups with KMnO₄ in aqueous acidic media .

Allyloxy Functionalization : Nucleophilic substitution (e.g., allyl bromide with benzofuran-2-carboxylate salts) under basic conditions (K₂CO₃/DMF) .

Q. Critical Parameters :

  • Temperature control (<100°C) to avoid decomposition of allyl groups.
  • Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for efficient C–H arylation .
  • Solvent polarity (DMF > THF) to enhance nucleophilicity in substitution reactions .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeKey Reference
Benzofuran cyclizationH₂SO₄, 80°C, 12h45–60%
Oxidation to carboxylic acidKMnO₄, H₂O/H⁺, reflux70–85%
Allyloxy substitutionAllyl bromide, K₂CO₃, DMF, 60°C50–75%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify allyloxy protons (δ 4.5–5.5 ppm for CH₂-O and vinyl protons) and carboxylic acid proton (δ 12–13 ppm, broad) .
    • FT-IR : Confirm C=O stretch (1700–1720 cm⁻¹) and O–H stretch (2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions) .
  • Mass Spectrometry : Match molecular ion peak ([M+H]⁺) with theoretical molecular weight (C₁₂H₁₀O₄ = 218.20 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism : Carboxylic acid protons may exhibit variable shifts depending on solvent (DMSO vs. CDCl₃) .
  • Impurity Peaks : Byproducts from incomplete allylation can be identified via 2D NMR (COSY, HSQC) .
  • Dynamic Effects : Temperature-dependent NMR (e.g., 25°C vs. 60°C) to assess conformational mobility of the allyloxy group .

Case Study : In , unexpected ¹³C NMR shifts in related benzofuran derivatives were attributed to crystal packing forces, resolved via computational DFT calculations (B3LYP/6-31G* level).

Q. What strategies optimize the regioselectivity of allyloxy group introduction in benzofuran systems?

Methodological Answer:

  • Directing Groups : Use meta-directing substituents (e.g., –NO₂) to guide allylation to the 3-position .
  • Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances C–H activation efficiency in allylation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. Table 2: Regioselectivity Optimization

ConditionRegioselectivity (3- vs. 4-position)YieldReference
Pd(OAc)₂/PPh₃ in DMF9:178%
K₂CO₃ in THF6:165%

Q. How do computational models aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with anti-inflammatory activity .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Example : Derivatives with electron-deficient allyloxy groups showed enhanced inhibitory activity in silico, validated via in vitro COX-2 assays .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : At scale, prolonged reaction times increase dimerization. Mitigation: Flow chemistry systems for precise temperature/residence time control .
  • Purification Difficulties : Carboxylic acid hygroscopicity complicates crystallization. Solution: Use anti-solvents (hexane/EtOAc) under nitrogen atmosphere .
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies : Monitor stability via HPLC at varying pH (1–6). Data in indicate decomposition at pH < 2 due to esterification.
  • Mechanistic Insight : DFT calculations (e.g., Gaussian 09) identify protonation sites that trigger ring-opening or decarboxylation .

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